Sitagliptin FP impurity C
CAS No.: 1803026-58-5
Cat. No.: VC2897030
Molecular Formula: C16H12F6N4O
Molecular Weight: 390.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1803026-58-5 |
---|---|
Molecular Formula | C16H12F6N4O |
Molecular Weight | 390.28 g/mol |
IUPAC Name | (E)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one |
Standard InChI | InChI=1S/C16H12F6N4O/c17-10-7-12(19)11(18)6-9(10)2-1-3-14(27)25-4-5-26-13(8-25)23-24-15(26)16(20,21)22/h1-2,6-7H,3-5,8H2/b2-1+ |
Standard InChI Key | BLDAVCZELRQXFP-OWOJBTEDSA-N |
Isomeric SMILES | C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C/C=C/C3=CC(=C(C=C3F)F)F |
SMILES | C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC=CC3=CC(=C(C=C3F)F)F |
Canonical SMILES | C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC=CC3=CC(=C(C=C3F)F)F |
Introduction
Parameter | Information |
---|---|
Catalog Number | SZ-S009007 |
CAS Registry Number | 1803026-58-5 |
Molecular Formula | C16H12F6N4O |
Molecular Weight | 390.3 g/mol |
Inventory Status | In Stock |
The CAS registry number (1803026-58-5) serves as a unique identifier for this chemical compound, facilitating its accurate tracking and reference in scientific literature and regulatory documentation .
Structural Characteristics
Sitagliptin FP Impurity C contains 16 carbon atoms, 12 hydrogen atoms, 6 fluorine atoms, 4 nitrogen atoms, and 1 oxygen atom, as indicated by its molecular formula C16H12F6N4O . This formula suggests structural similarities to sitagliptin phosphate (C16H15F6N5O·H3PO4) but with notable differences in atomic composition, particularly in the number of nitrogen atoms and the absence of the phosphate group.
Comparative Analysis with Related Impurities
To better understand Sitagliptin FP Impurity C's place within the spectrum of sitagliptin-related compounds, it is instructive to compare its properties with other documented impurities.
Structural Relationship to Other Sitagliptin Impurities
Several other impurities related to sitagliptin have similar molecular formulas but distinct structural characteristics:
Impurity | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|
Sitagliptin FP Impurity C | C16H12F6N4O | 390.3 | 1803026-58-5 |
Sitagliptin Phenylcrotonyl Analog (USP) | C16H12F6N4O | 390.3 | 1253056-18-6 |
Sitagliptin Impurity 48 | C16H12F6N4O | 390.3 | NA |
Sitagliptin Impurity 51 | C16H12F6N4O | 390.3 | 1803026-54-1 |
Notably, several impurities share the same molecular formula (C16H12F6N4O) and molecular weight (390.3 g/mol) with Sitagliptin FP Impurity C, including the Phenylcrotonyl Analog, Impurity 48, and Impurity 51 . This similarity suggests these compounds might be structural isomers, differing in the arrangement of atoms rather than their composition.
Significance in Pharmaceutical Quality Control
Sitagliptin FP Impurity C holds particular importance in the context of pharmaceutical quality control and regulatory compliance.
Regulatory Considerations
Pharmacopeial standards, such as the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), establish specifications for acceptable levels of impurities in pharmaceutical products. The designation "FP" in Sitagliptin FP Impurity C likely refers to "finished product," indicating this impurity is specifically monitored in the final pharmaceutical preparation rather than just the active ingredient.
Quality Control Implications
The presence of Sitagliptin FP Impurity C above specified thresholds could potentially impact:
Manufacturers must implement robust analytical methods to monitor this impurity throughout the product lifecycle, from development through commercial production and storage.
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